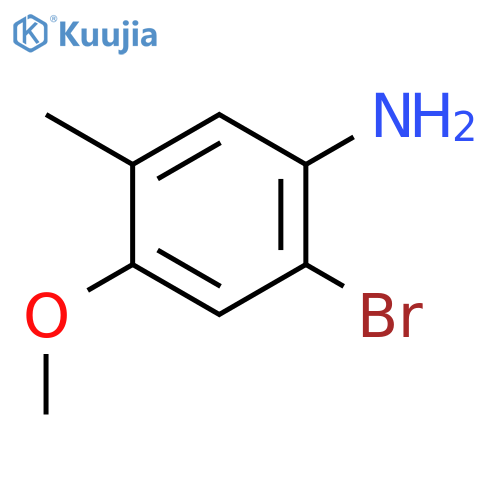

Cas no 328400-86-8 (2-Bromo-4-methoxy-5-methylaniline)

328400-86-8 structure

商品名:2-Bromo-4-methoxy-5-methylaniline

CAS番号:328400-86-8

MF:C8H10BrNO

メガワット:216.0751

MDL:MFCD24639271

CID:2092252

2-Bromo-4-methoxy-5-methylaniline 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-methoxy-5-methylaniline

- CL9397

- A875504

-

- MDL: MFCD24639271

- インチ: 1S/C8H10BrNO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,10H2,1-2H3

- InChIKey: QZQKPBRFXIXISZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C(C([H])([H])[H])=C([H])C=1N([H])[H])OC([H])([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 131

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 35.2

2-Bromo-4-methoxy-5-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM252237-10g |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 95+% | 10g |

$421 | 2022-06-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ949-200mg |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 98% | 200mg |

218.0CNY | 2021-07-12 | |

| Chemenu | CM252237-5g |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 95+% | 5g |

$224 | 2022-06-11 | |

| Cooke Chemical | BD0142932-10g |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 98% | 10g |

RMB 2803.20 | 2025-02-21 | |

| TRC | B700673-100mg |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 100mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B700673-1g |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 1g |

$ 320.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D959509-25g |

2-BroMo-4-Methoxy-5-Methylaniline |

328400-86-8 | 98% | 25g |

$690 | 2024-06-06 | |

| abcr | AB442177-1 g |

2-Bromo-4-methoxy-5-methylaniline; . |

328400-86-8 | 1g |

€180.20 | 2023-04-22 | ||

| Cooke Chemical | BD0142932-250mg |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 98% | 250mg |

RMB 193.60 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ949-5g |

2-Bromo-4-methoxy-5-methylaniline |

328400-86-8 | 98% | 5g |

3027.0CNY | 2021-07-12 |

2-Bromo-4-methoxy-5-methylaniline 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

328400-86-8 (2-Bromo-4-methoxy-5-methylaniline) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:328400-86-8)2-Bromo-4-methoxy-5-methylaniline

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):218.0/424.0/1003.0